

Ratiometric Measurement of Intracellular Calcium with Fura-FF: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fura-FF pentapotassium*

Cat. No.: *B162722*

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Introduction

Intracellular calcium (Ca^{2+}) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission. Dysregulation of Ca^{2+} signaling is implicated in numerous diseases, making it a key target for drug discovery. Fura-FF is a ratiometric fluorescent indicator designed for the quantitative measurement of intracellular Ca^{2+} concentrations. As a low-affinity Ca^{2+} indicator, Fura-FF is particularly well-suited for studying cellular compartments with high Ca^{2+} concentrations or for monitoring large Ca^{2+} transients that would saturate high-affinity indicators like Fura-2. This document provides detailed application notes and experimental protocols for the use of Fura-FF in measuring intracellular Ca^{2+} .

Principle of Ratiometric Measurement with Fura-FF

Fura-FF is a dual-excitation ratiometric dye. Upon binding to Ca^{2+} , its fluorescence excitation maximum shifts from approximately 365 nm (Ca^{2+} -free) to 339 nm (Ca^{2+} -bound), while the emission maximum remains relatively constant at around 510 nm.^[1] The ratiometric approach involves measuring the fluorescence emission intensity at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities

(F_{340}/F_{380}) is directly proportional to the intracellular Ca^{2+} concentration. This ratiometric measurement minimizes issues associated with uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.^[2]

Advantages of Fura-FF

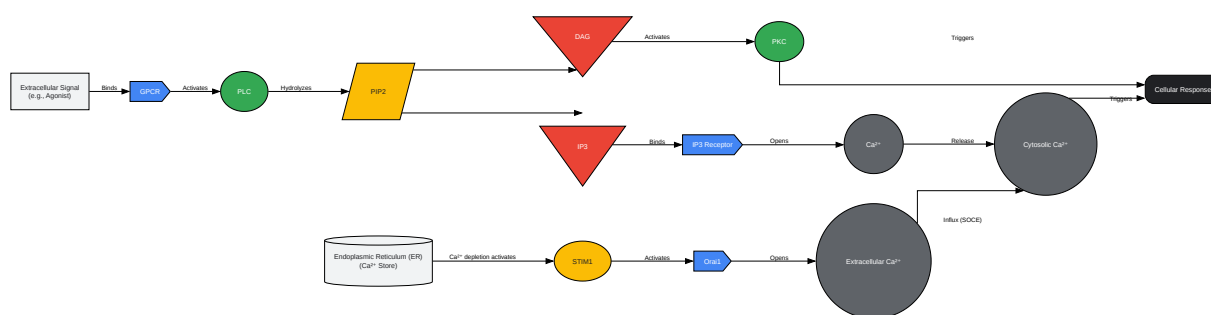
- **Low Calcium Affinity:** With a dissociation constant (K_d) of approximately 5.5-6.0 μM , Fura-FF is ideal for measuring high intracellular Ca^{2+} concentrations (in the micromolar range) without becoming saturated.^[3] This makes it suitable for studying organelles like the endoplasmic reticulum and mitochondria, or for monitoring large Ca^{2+} influxes.
- **Negligible Magnesium Sensitivity:** Fura-FF shows minimal interference from intracellular magnesium ions, a common issue with some other Ca^{2+} indicators.^{[1][3]}
- **Ratiometric Quantification:** The dual-excitation properties of Fura-FF allow for precise and quantitative measurements of Ca^{2+} concentrations, independent of dye concentration and other experimental variables.^[2]

Quantitative Data Summary

| Property | Value | References |
|---|--------------------|-------------------|
| Dissociation Constant (K_d) for Ca^{2+} | ~5.5 - 6.0 μM | ^[3] |
| Excitation Wavelength (Ca^{2+} -free) | ~365 nm | ^[1] |
| Excitation Wavelength (Ca^{2+} -bound) | ~339 nm | ^[1] |
| Emission Wavelength | ~507-514 nm | ^[1] |
| Recommended Excitation Wavelengths for Ratiometry | 340 nm and 380 nm | |
| Magnesium Sensitivity | Negligible | ^{[1][3]} |

Signaling Pathways and Experimental Workflows

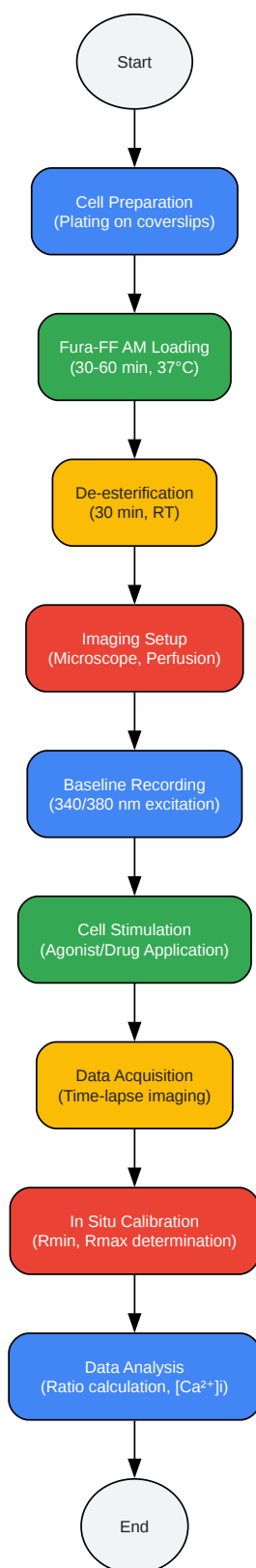
Intracellular Calcium Signaling Pathway

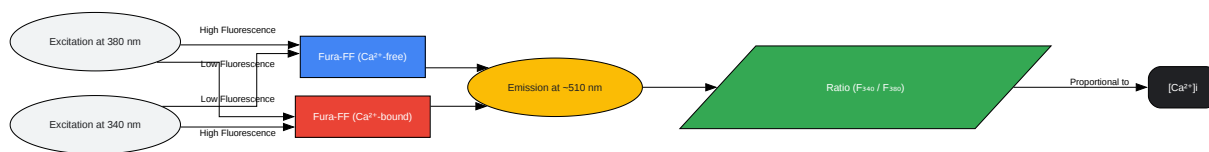


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Caption: A simplified diagram of a common intracellular calcium signaling pathway.

Experimental Workflow for Fura-FF Measurement





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- To cite this document: BenchChem. [Ratiometric Measurement of Intracellular Calcium with Fura-FF: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b162722#ratiometric-measurement-of-intracellular-calcium-with-fura-ff\]](https://www.benchchem.com/product/b162722#ratiometric-measurement-of-intracellular-calcium-with-fura-ff)

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